2-(4-Heptylbenzoyl)-6-methylpyridine
Description
2-(4-Heptylbenzoyl)-6-methylpyridine is a pyridine derivative featuring a heptyl-substituted benzoyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. Such compounds are typically synthesized via coupling reactions, such as Sonogashira or Suzuki-Miyaura reactions, as seen in related derivatives .
Properties
IUPAC Name |
(4-heptylphenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-4-5-6-7-10-17-12-14-18(15-13-17)20(22)19-11-8-9-16(2)21-19/h8-9,11-15H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWCIHDWVFVVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Heptylbenzoyl)-6-methylpyridine typically involves the reaction of 4-heptylbenzoyl chloride with 6-methylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Heptylbenzoyl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2-(4-Heptylbenzoyl)-6-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Heptylbenzoyl)-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The 6-methylpyridine moiety serves as a common scaffold in diverse compounds, with variations in substituents at the 2-position driving differences in properties and applications. Key analogs include:
Table 1: Substituent Comparison of 6-Methylpyridine Derivatives
Key Observations :
- Lipophilicity: The heptyl chain in this compound likely enhances membrane permeability compared to shorter-chain analogs (e.g., methyl or cyano derivatives) .
- Biological Activity : Ureido derivatives exhibit potent cell differentiation activity at low concentrations (0.075–0.5 mM), surpassing traditional agents like HMBA .
Structural and Crystallographic Insights
Crystal structures reveal critical differences in molecular geometry and intermolecular interactions:
Table 2: Structural Parameters of Selected Derivatives
Key Observations :
- Planarity : M-MPEP’s near-planar structure facilitates π-stacking (3.7 Å), critical for solid-state packing and receptor binding .
- Metal Complex Geometry: Vanadium complexes adopt non-planar configurations, optimizing catalytic activity in polymerization reactions .
Key Observations :
- Receptor Antagonism : M-MPEP’s ethynyl linkage and methoxy group optimize mGluR5 binding, whereas benzoyl derivatives may target different receptors .
- Therapeutic Potential: Ureido derivatives demonstrate low cytotoxicity and high differentiation induction, making them promising for leukemia therapy .
Biological Activity
2-(4-Heptylbenzoyl)-6-methylpyridine (CAS No. 1187170-42-8) is an organic compound that belongs to the class of aromatic ketones. Its unique structure, featuring a heptylbenzoyl group attached to a methylpyridine ring, suggests potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 239.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | 4.3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The mechanism of action may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It may interact with receptors in the central nervous system or other tissues, influencing signaling pathways.
- Antioxidant Activity : The presence of the aromatic ring may contribute to its ability to scavenge free radicals.
Biological Activity and Therapeutic Applications
Research has indicated several areas where this compound may exhibit biological activity:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could have implications for treating inflammatory diseases.
- Anticancer Potential : Some studies have indicated that derivatives of pyridine compounds can exhibit cytotoxic effects on cancer cell lines, suggesting a need for further exploration in oncology.
Case Studies and Research Findings
Several studies have investigated the biological properties of related compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry examined various pyridine derivatives and found that certain structural modifications enhanced antimicrobial efficacy against Staphylococcus aureus .
- Anti-inflammatory Research : A research article in Phytotherapy Research highlighted the anti-inflammatory effects of similar compounds, suggesting that modifications in the benzoyl group could enhance this activity .
- Cytotoxicity Assays : In vitro studies conducted on pyridine derivatives indicated significant cytotoxic effects against human cancer cell lines, prompting further investigation into their mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
